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Compound of Interest

Compound Name: DS21360717

Cat. No.: B10815245

An In-depth Analysis of a Novel FER Tyrosine Kinase Inhibitor for Oncological Applications

DS21360717 is a potent and selective, orally active small-molecule inhibitor of Feline Sarcoma
(FES)-related tyrosine kinase (FER).[1] Emerging as a promising candidate from the pyrido-
pyridazinone chemical scaffold, this compound has demonstrated significant antitumor activity
in preclinical models, positioning it as a compelling agent for further investigation in oncology.
[2][3] This technical guide provides a comprehensive overview of the therapeutic potential of
DS21360717, detailing its mechanism of action, preclinical efficacy, and the experimental
methodologies underpinning its evaluation.

Core Mechanism of Action: Targeting FER Kinase

DS21360717 exerts its therapeutic effect through the direct inhibition of FER, a non-receptor
tyrosine kinase implicated in various cellular processes critical to cancer progression, including
cell adhesion, migration, and invasion.[2][4] By binding to the ATP-binding site of the FER
kinase domain, DS21360717 blocks its catalytic activity, thereby disrupting downstream
signaling pathways that promote tumor growth and metastasis. This targeted approach
suggests a potential for a favorable therapeutic window, minimizing off-target effects.

Preclinical Efficacy: In Vitro Potency and In Vivo
Antitumor Activity
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DS21360717 has demonstrated potent inhibition of FER kinase in biochemical assays and
significant antitumor effects in a cellular model of FER-dependent cancer. The key quantitative
data from these preclinical studies are summarized below.

: o linical or DS21360717

Experimental

Parameter Value Reference
System
FER Kinase Inhibition ) )
0.49 nM Biochemical Assay [1]
(IC50)
Ba/F3-FER

i ] Dose-dependent
In Vivo Efficacy ) Subcutaneous Tumor [5][6]
antitumor effect
Model

Signaling Pathway of FER Kinase Inhibition by
DS21360717

The primary mechanism of action of DS21360717 is the inhibition of FER tyrosine kinase. This
disruption of FER activity is hypothesized to lead to the induction of apoptosis and cell cycle
arrest in cancer cells. The following diagram illustrates the proposed signaling pathway.
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FER Kinase Inhibition by DS21360717.
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Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these
findings. The following sections outline the probable protocols for the key experiments cited in
the evaluation of DS21360717, based on standard practices in the field.

FER Kinase Inhibition Assay (Biochemical)

This assay is designed to quantify the direct inhibitory effect of DS21360717 on the enzymatic
activity of FER kinase.

Materials:

e Recombinant human FER kinase

o« ATP

 Biotinylated peptide substrate

e DS21360717 (various concentrations)

» Kinase buffer

o Streptavidin-coated plates

o Europium-labeled anti-phosphotyrosine antibody
o Time-resolved fluorescence (TRF) reader
Procedure:

e Prepare a reaction mixture containing FER kinase, the peptide substrate, and varying
concentrations of DS21360717 in a kinase buffer.

« Initiate the kinase reaction by adding ATP.
 Incubate the mixture at room temperature for a specified period (e.g., 60 minutes).

» Stop the reaction by adding a solution containing EDTA.
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o Transfer the reaction mixture to streptavidin-coated microplates and incubate to allow the
biotinylated peptide to bind.

e Wash the plates to remove unbound components.

o Add a europium-labeled anti-phosphotyrosine antibody and incubate to allow binding to the
phosphorylated substrate.

o After a final wash, measure the time-resolved fluorescence.

o Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the
DS21360717 concentration.

In Vivo Antitumor Efficacy Study: Ba/lF3-FER
Subcutaneous Tumor Model

This in vivo model is used to assess the antitumor activity of DS21360717 in a living organism.
Animal Model:

e Immunodeficient mice (e.g., BALB/c nude mice)

Cell Line:

o Ba/F3 cells engineered to express human FER (Ba/F3-FER)

Procedure:

¢ Subcutaneously implant Ba/F3-FER cells into the flank of the immunodeficient mice.

» Allow the tumors to grow to a palpable size (e.g., 100-200 mms3).

e Randomize the mice into vehicle control and treatment groups.

o Administer DS21360717 orally at various dose levels to the treatment groups daily for a
specified period (e.g., 14-21 days).

» Administer the vehicle to the control group following the same schedule.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b10815245?utm_src=pdf-body
https://www.benchchem.com/product/b10815245?utm_src=pdf-body
https://www.benchchem.com/product/b10815245?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10815245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

e Monitor tumor volume and body weight regularly throughout the study.

» At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
weight measurement, biomarker analysis).

o Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle

control.

Experimental Workflow Diagrams

The following diagrams provide a visual representation of the key experimental workflows.
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FER Kinase Inhibition Assay Workflow.
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In Vivo Antitumor Efficacy Workflow.
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Conclusion and Future Directions

DS21360717 is a promising, potent inhibitor of FER tyrosine kinase with demonstrated
preclinical antitumor activity. Its targeted mechanism of action suggests potential for efficacy in
cancers where FER signaling is a key driver of disease progression. Further studies are
warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to
explore its efficacy in a broader range of cancer models. The optimization of this scaffold has
already led to the development of next-generation compounds with improved properties,
highlighting the therapeutic potential of this chemical series. The data presented in this guide
provide a solid foundation for the continued development of DS21360717 and related
compounds as novel cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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